1-((2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl)ethanone
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Overview
Description
“1-((2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl)ethanone” is a complex organic compound that features a purine base attached to a pyrrolidine ring. Compounds of this nature are often of interest in biochemical and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl)ethanone” typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the purine base: This step may involve nucleophilic substitution reactions where the purine base is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with enzymes or nucleic acids, given its purine base.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as antiviral or anticancer agents.
Industry
In industry, it could be used in the development of pharmaceuticals or as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: It might interact with enzymes or receptors.
Pathways Involved: It could influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base.
Ribavirin: An antiviral compound with a similar structure.
Uniqueness
The uniqueness of “1-((2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl)ethanone” would lie in its specific configuration and functional groups, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C12H16N6O4 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N6O4/c1-5(20)18-6(2-19)8(21)9(22)12(18)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19,21-22H,2H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
LHLODVQMOGVFMU-WOUKDFQISA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Canonical SMILES |
CC(=O)N1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Origin of Product |
United States |
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